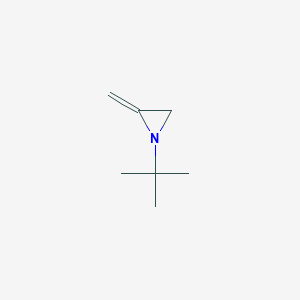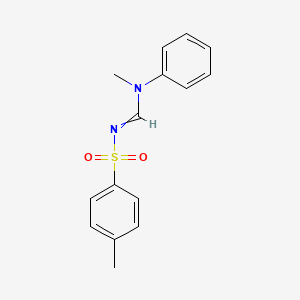
N-Methyl-N'-(4-methylbenzene-1-sulfonyl)-N-phenylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N’-(4-methylbenzene-1-sulfonyl)-N-phenylmethanimidamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly due to their antimicrobial properties . This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a methanimidamide group.
Preparation Methods
The synthesis of N-Methyl-N’-(4-methylbenzene-1-sulfonyl)-N-phenylmethanimidamide typically involves the reaction of N-methyl-N-phenylmethanimidamide with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product . The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent any side reactions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
N-Methyl-N’-(4-methylbenzene-1-sulfonyl)-N-phenylmethanimidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Methyl-N’-(4-methylbenzene-1-sulfonyl)-N-phenylmethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-Methyl-N’-(4-methylbenzene-1-sulfonyl)-N-phenylmethanimidamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes . The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
N-Methyl-N’-(4-methylbenzene-1-sulfonyl)-N-phenylmethanimidamide can be compared with other sulfonamide compounds, such as:
- N-Methyl-N-(4-methylbenzene-1-sulfonyl)formamide
- N-Methyl-N-[(4-methylbenzene-1-sulfonyl)oxy]methanamine
These compounds share similar structural features but differ in their specific functional groups and overall molecular structure . The uniqueness of N-Methyl-N’-(4-methylbenzene-1-sulfonyl)-N-phenylmethanimidamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
13707-50-1 |
|---|---|
Molecular Formula |
C15H16N2O2S |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-methyl-N'-(4-methylphenyl)sulfonyl-N-phenylmethanimidamide |
InChI |
InChI=1S/C15H16N2O2S/c1-13-8-10-15(11-9-13)20(18,19)16-12-17(2)14-6-4-3-5-7-14/h3-12H,1-2H3 |
InChI Key |
QXJFYAWCKNBRJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CN(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14714089.png)
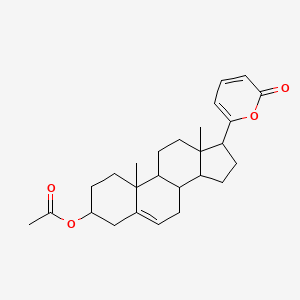

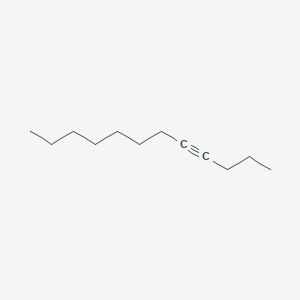
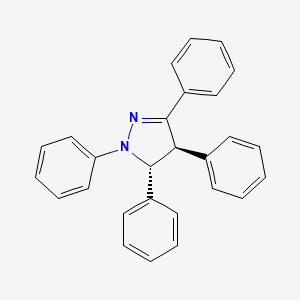
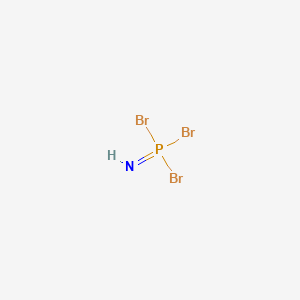
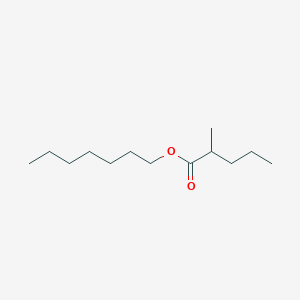
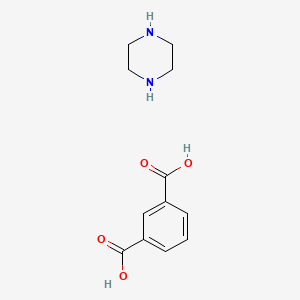
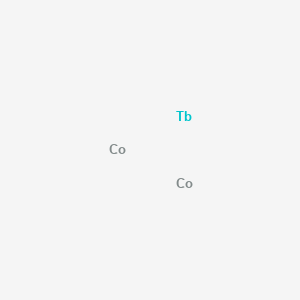
![Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14714148.png)
